![molecular formula C10H16O4 B3118115 Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate CAS No. 23153-73-3](/img/structure/B3118115.png)

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate

Descripción general

Descripción

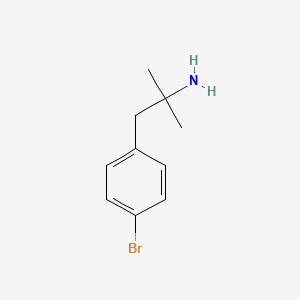

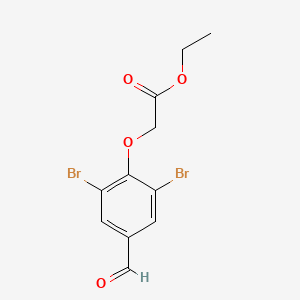

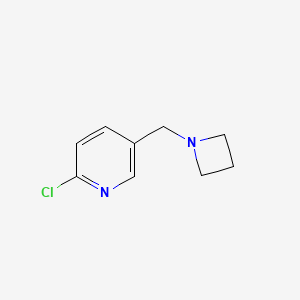

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a chemical compound that contains a total of 31 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 aliphatic ester, and 2 aliphatic ethers .

Synthesis Analysis

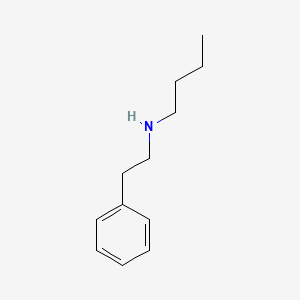

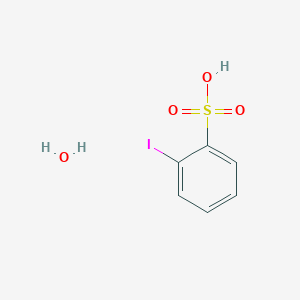

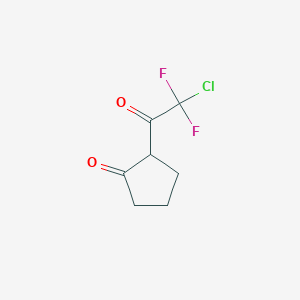

The synthesis of this compound involves a mixture of ethyl 2-oxocyclopentanecarboxylate, ethylene glycol, triethyl orthoformate, and p-toluenesulfonic acid monohydrate in toluene. This mixture is heated under reflux with removing distillate with a Dean-Stark apparatus for 1 hour. The mixture is then cooled and poured into a NaHCO3 solution, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with NaCl solution and dried over Na2SO4. Filtration and concentration give a pale yellow oil, which is used in the next reaction without further purification .Molecular Structure Analysis

The molecular structure of this compound includes 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 aliphatic ester, and 2 aliphatic ethers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 2-oxocyclopentanecarboxylate with ethylene glycol and triethyl orthoformate in the presence of p-toluenesulfonic acid monohydrate .Aplicaciones Científicas De Investigación

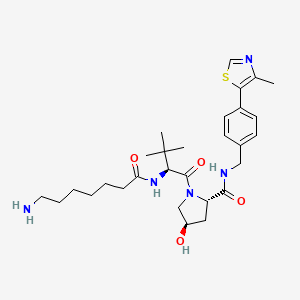

Pheromone Research

Ethyl 1,4-dioxaspiro[4.4]nonane derivatives, such as 2-ethyl-1,6-dioxaspiro[4.4]nonane, are extensively studied for their role as pheromones in insects, particularly bark beetles. These compounds have been identified as principal aggregation pheromones and have led to systematic studies for understanding their biological role and synthesis methods. This research is pivotal in understanding insect behavior and developing pest control strategies (Francke & Reith, 1979).

Synthesis Methods

Research into the synthesis of optically active variants of these spiroacetals, such as from chiral precursors or carbohydrates, is significant. These synthesis methods are important for producing specific enantiomers of these compounds, which can have different biological activities (Hungerbühler et al., 1980), (Cubero et al., 1994).

Chemical Properties and Reactions

Studies on the chemical properties and reactions of these compounds, such as their electrolytic ethoxylation or reactions with malonic acid, contribute to a broader understanding of their chemical behavior. This knowledge is crucial for developing new applications and understanding their reactivity in various environments (Markushina & Shulyakovskaya, 1970), (Ito et al., 1983).

Application in Material Science

Their application in material science, such as in the development of chemically amplified photoresists, showcases the versatility of these compounds beyond biological contexts. These materials are evaluated for their potential in various technological applications, highlighting the compound's role in innovative material development (Kim et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 1,4-dioxaspiro[4.4]nonane-9-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-12-9(11)8-4-3-5-10(8)13-6-7-14-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCDTZUOROSQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC12OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)

![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)

![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)